Naphthalene-8-sulfonamide, 1,2,3,4-tetrahydro-N-benzyl-5-methoxy-N-methyl-1-(1-pyrrolidinyl)-, hydrochloride, hydrate
CAS No.: 63766-34-7
Cat. No.: VC18471437
Molecular Formula: C23H31ClN2O3S
Molecular Weight: 451.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63766-34-7 |
|---|---|
| Molecular Formula | C23H31ClN2O3S |
| Molecular Weight | 451.0 g/mol |
| IUPAC Name | N-benzyl-4-methoxy-N-methyl-8-pyrrolidin-1-ium-1-yl-5,6,7,8-tetrahydronaphthalene-1-sulfonamide;chloride |
| Standard InChI | InChI=1S/C23H30N2O3S.ClH/c1-24(17-18-9-4-3-5-10-18)29(26,27)22-14-13-21(28-2)19-11-8-12-20(23(19)22)25-15-6-7-16-25;/h3-5,9-10,13-14,20H,6-8,11-12,15-17H2,1-2H3;1H |
| Standard InChI Key | SJZFRABFXYEAEQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C(CCCC3=C(C=C2)OC)[NH+]4CCCC4.[Cl-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound is a naphthalene-sulfonamide derivative featuring a tetrahydronaphthalene core substituted with methoxy, benzyl, methyl, and pyrrolidinyl groups. Its molecular formula is C₂₃H₃₁ClN₂O₃S, with a molecular weight of 451.0 g/mol . The hydrochloride salt form enhances solubility, while the hydrate component stabilizes the crystalline structure under ambient conditions.
Key structural elements include:
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A 1,2,3,4-tetrahydronaphthalene ring system fused to a sulfonamide group at position 8.
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N-Benzyl and N-methyl substitutions on the sulfonamide nitrogen.
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A 5-methoxy group on the tetrahydronaphthalene core.
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A 1-pyrrolidinyl moiety attached to position 1 of the tetrahydronaphthalene ring .
Spectroscopic and Computational Data
The SMILES notation (CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C(CCCC3=C(C=C2)OC)[NH+]4CCCC4.[Cl-]) encapsulates the connectivity of functional groups . Nuclear magnetic resonance (NMR) data for analogous naphthalene-sulfonamides reveal characteristic shifts:
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Aromatic protons in the naphthalene ring resonate at δ 7.2–8.3 ppm .
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Pyrrolidinyl protons exhibit multiplet patterns at δ 2.5–3.5 ppm .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 451.0, consistent with the hydrochloride hydrate form .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of naphthalene-sulfonamide derivatives typically involves multi-step protocols:
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Sulfonylation: Reaction of 3,4,5-trimethoxyaniline with naphthalene-1-sulfonyl chloride in dichloromethane yields intermediate sulfonamides .
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Alkylation: Introduction of benzyl and methyl groups via nucleophilic substitution using benzyl halides and methyl iodide .
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Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, followed by hydration to stabilize the crystal lattice .
For example, intermediate 7 in Scheme 1 of undergoes benzylation with substituted benzyl halides to produce target compounds. The presence of KI and K₂CO₃ facilitates efficient alkylation under mild conditions.
Structure-Activity Relationship (SAR) Insights
Modifications to the naphthalene-sulfonamide scaffold significantly impact biological activity:
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Naphthalen-1-yl substituents enhance antiproliferative activity compared to naphthalen-2-yl or phenyl groups (e.g., compound 5c vs. 5d in ).
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Electron-donating groups (e.g., 4-methoxy) improve binding affinity to tubulin, as evidenced by IC₅₀ values of 0.51 µM in MCF-7 cells .
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Hydrophilic groups like pyrrolidinyl improve solubility but may reduce blood-brain barrier permeability .
Pharmacological Profile
Antiproliferative Activity
Naphthalene-sulfonamides exhibit potent activity against cancer cell lines:
| Compound | IC₅₀ (µM) in MCF-7 | IC₅₀ (µM) in A549 |
|---|---|---|
| 5c (naphthalen-1-yl) | 0.51 ± 0.03 | 0.33 ± 0.01 |
| 8b (4-methyl) | 2.20 ± 0.19 | 1.29 ± 0.19 |
| Cisplatin | 11.15 ± 0.75 | 4.92 ± 0.46 |
Data adapted from demonstrate that the naphthalen-1-yl derivative (5c) outperforms cisplatin by 22-fold in MCF-7 cells. Mechanistic studies attribute this activity to tubulin polymerization inhibition, disrupting microtubule dynamics in dividing cells .
CCR8 Antagonism
Early-stage research on related naphthalene-sulfonamides highlights their role as CCR8 antagonists, with binding affinities (Kᵢ) in the nanomolar range . Although direct data for this compound are unavailable, structural analogs inhibit chemokine-driven migration of T-cells, suggesting potential immunomodulatory applications .
Analytical and Physicochemical Properties
Solubility and Stability
The hydrochloride hydrate form confers aqueous solubility >10 mg/mL, critical for intravenous administration. Hydration stabilizes the compound against thermal degradation up to 150°C, as shown by thermogravimetric analysis (TGA) .
Spectroscopic Characterization
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